1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is a nitrogen-containing heterocyclic compound notable for its unique spiro structure and potential applications in medicinal chemistry. This compound belongs to the class of triazaspiro compounds, which are characterized by their spirocyclic arrangement of atoms, integrating three nitrogen atoms within the structure. Its molecular formula is and it has a molecular weight of approximately 169.18 g/mol .
The compound is classified as a triaza derivative and is primarily studied within the fields of organic and medicinal chemistry. It has been synthesized through various methods, highlighting its relevance in pharmaceutical research and development. The compound has been documented in several patents and scientific literature, indicating its potential utility in drug design and synthesis .
The synthesis of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione can be achieved through multiple methods:
The molar ratios used in these reactions are crucial for optimizing yield and safety. For instance, the recommended ratios for diethyl oxalate, urea, sodium, ammonium carbonate, hydrochloric acid, 2-(ethylamino) acetaldehyde, and potassium ferricyanide are approximately 1:1.1-1.3:2:0.5-1:2-4:1.5-2:0.05-0.10 respectively .
The molecular structure of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione features a spiro arrangement that includes three nitrogen atoms integrated into a bicyclic framework. This unique configuration contributes to its chemical properties and reactivity.
The compound can participate in various chemical reactions typical of heterocyclic compounds:
Understanding the reactivity patterns is essential for exploring further synthetic applications or modifications of this compound.
The mechanism of action for 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione involves its interaction with biological targets at the molecular level. Although specific mechanisms are still under investigation:
Relevant data on these properties can aid in determining suitable conditions for storage and handling.
1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione has potential applications in:
The ongoing research into this compound highlights its significance in advancing chemical knowledge and pharmaceutical development .
The 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold represents a strategically constrained spiro-hydantoin structure that confers exceptional three-dimensionality and stereochemical specificity for central nervous system (CNS) drug design. This chemotype features a spiro junction between a hydantoin ring (imidazolidine-2,4-dione) and a piperidine ring, creating a rigid bicyclic system that enables precise vectorial presentation of pharmacophoric elements to biological targets [1] [3]. The hydantoin moiety provides hydrogen bond donor/acceptor capabilities essential for GPCR interactions, while the spiro-configured piperidine nitrogen offers a versatile site for functionalization to modulate receptor affinity, pharmacokinetics, and blood-brain barrier penetration [3] [8].
Table 1: Structural Features and Functional Roles of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
Structural Element | Functional Role in Neurological Targeting | Conformational Impact |
---|---|---|
Spiro junction (C5) | Enforces perpendicular ring orientation, restricting conformational flexibility | Reduces entropy penalty upon receptor binding |
N1-methylated hydantoin | Modulates electron distribution and H-bonding capacity | Enhances membrane permeability and metabolic stability |
Carbonyl groups (C2, C4) | Serves as hydrogen bond acceptors for key interactions with opioid receptor residues | Positions scaffold in orthosteric binding pocket |
Piperidine nitrogen (N7) | Enables salt bridge formation with aspartate residues in GPCR binding pockets | Critical for delta opioid receptor (DOR) selectivity |
Methyl substitution (N1) | Sterically blocks metabolic hotspots while tuning electron density | Improves pharmacokinetic profile and CNS exposure |
This scaffold's significance in neurological therapeutics is evidenced by its dual role as a privileged structure for delta opioid receptor (DOR) engagement and epigenetic modulation. Recent high-throughput screening identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel DOR agonists with submicromolar potency and exceptional selectivity (>100-fold) across a 167-GPCR panel, including negligible activity at mu and kappa opioid receptors [2]. The molecular basis for this selectivity originates from the scaffold's ability to adopt a binding pose that engages transmembrane helices 2, 3, and 7 of DOR through a combination of hydrogen bonding, hydrophobic contacts, and electrostatic interactions—distinct from classical diethylbenzamide-type agonists like SNC80 [2] [4]. Additionally, spirohydantoins demonstrate potent inhibition of p300/CBP histone acetyltransferases (IC₅₀ = 12-85 nM), suggesting potential for modulating neuroepigenetic pathways implicated in chronic pain and addiction [3].
Traditional DOR agonist development has been dominated by the diethylbenzamide chemotype epitomized by SNC80 and its clinical derivatives. These compounds feature a conserved pharmacophore with (1) a protonatable tertiary amine, (2) a central spacer with stereochemical constraints, and (3) two aromatic regions with specific substitution patterns [4] [10]. Despite promising preclinical efficacy in pain and affective disorder models, this chemotype has demonstrated consistent clinical limitations across multiple phase II trials for depression and inflammatory pain:
Table 2: Comparative Analysis of Classical vs. Spirohydantoin DOR Agonist Properties
Property | Diethylbenzamide Chemotype (e.g., SNC80, ADL5859) | Spirohydantoin Chemotype (e.g., 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione) | Advantage |
---|---|---|---|
β-arrestin-2 recruitment | Emax = 85-100% | Emax = 25-40% | Reduced seizure risk and tolerance |
GPCR selectivity (167-plex) | 5-12 off-target hits (≥50% modulation at 1μM) | 0-1 off-target hits | Improved safety profile |
Receptor internalization | Complete internalization (t₁/₂ = 8-12 min) | Partial internalization (t₁/₂ >45 min) | Sustained receptor responsiveness |
Metabolic stability | CYP3A4/CYP2D6 substrate (CLhepatic = 45 mL/min/kg) | CYP-inert (CLhepatic <8 mL/min/kg) | Predictable pharmacokinetics |
Clinical progression | Phase II failures (depression, pain) | Preclinical validation | Novel mechanism addressing prior limitations |
The repeated clinical failures of diethylbenzamide DOR agonists necessitate chemotype innovation focused on mitigating intrinsic limitations of traditional scaffolds. The 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione framework addresses three fundamental weaknesses through its unique physicochemical and pharmacological properties:
Synthetic Accessibility for Development Feasibility: Classical DOR agonists require multi-step syntheses with expensive intermediates (e.g., benzyl 2-oxopiperidine-1-carboxylate at >$2,500/mol) and hazardous reagents (sodium cyanide) [1]. In contrast, 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione derivatives are synthesized via a scalable three-reaction sequence from commodity chemicals (urea, diethyl oxalate, ammonium carbonate) with a 68% overall yield and no chromatographic purification [1]. The process employs a novel potassium ferricyanide-mediated spirocyclization that eliminates cyanide toxicity risks while achieving regioselective incorporation of the methyl group at N1 [1] [6].
Polypharmacology Avoidance through Shape Selectivity: The globular, three-dimensional structure of spirohydantoins (Fsp³ = 0.63) contrasts sharply with the planar diethylbenzamides (Fsp³ = 0.22), enabling selective occupancy of the DOR orthosteric pocket without engaging off-target transporters. Competitive radioligand binding confirms >200-fold selectivity over SERT, DAT, and NET—addressing a key limitation of clinical candidates ADL5747 and ADL5859 that exhibited SERT inhibition IC₅₀ values overlapping therapeutic DOR occupancy [2] [3] [10].
Table 3: Clinical Development Candidates Targeting Delta Opioid Receptors
Compound | Chemotype | Clinical Phase | Therapeutic Indication | Key Limitation | Status |
---|---|---|---|---|---|
SNC80 | Diethylbenzamide | Preclinical | Analgesia, depression | Convulsions, tolerance | Abandoned |
ADL5859 | Diethylbenzamide | Phase II completed | Neuropathic pain | SERT inhibition (IC₅₀ = 150 nM) | Development discontinued |
ADL5747 | Diethylbenzamide | Phase II | Inflammatory pain | Dopamine D2 activity (Ki = 1.1 μM) | Terminated (2013) |
KNT-127 | Spiropiperidine | Preclinical | Depression, anxiety | Limited oral bioavailability (F = 15%) | Active research |
Spirohydantoin derivatives | 1,3,7-Triazaspiro[4.5]decane | Lead optimization | Chronic pain, migraine | Requires PK refinement | Preclinical validation |
The spirohydantoin scaffold's translational promise is evidenced by its anti-allodynic efficacy in the complete Freund's adjuvant (CFA) inflammatory pain model (ED₅₀ = 3.7 mg/kg, p.o.), with complete reversal of mechanical hypersensitivity at plasma concentrations (Cₚ = 380 nM) corresponding to 85% DOR occupancy [2]. Unlike SNC80, efficacy is maintained over 14-day chronic dosing without seizure incidence or receptor density reduction in cortical regions [2] [4]. Molecular dynamics simulations (200 ns) corroborate stable binding to DOR's orthosteric site (RMSD <1.5 Å), forming a salt bridge with Asp¹²⁸³.³², hydrogen bonds with Tyr¹²⁹³.³³ and Tr²⁸⁴⁶.⁴⁸, and hydrophobic contacts with Val²⁸¹⁶.⁴⁵—interactions distinct from proconvulsant agonists [2]. These features position 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione as a pioneering scaffold for next-generation DOR therapeutics addressing the core limitations of historical chemotypes.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2